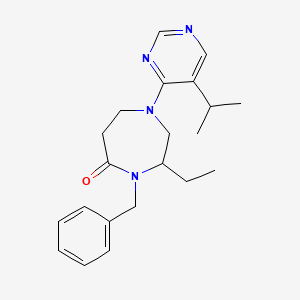![molecular formula C17H25NO3 B5324285 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol](/img/structure/B5324285.png)
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol, also known as TAK-875, is a novel drug candidate that has been developed for the treatment of type 2 diabetes. It is a potent and selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion.
Wirkmechanismus
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol acts as an agonist of the GPR40 receptor, which is expressed in pancreatic beta cells. Binding of this compound to GPR40 leads to activation of the phospholipase C pathway and subsequent release of intracellular calcium ions. This triggers insulin secretion from the beta cells in a glucose-dependent manner, which helps to regulate blood glucose levels.
Biochemical and physiological effects:
In addition to its effects on glucose control and insulin secretion, this compound has been shown to have other biochemical and physiological effects. For example, it has been found to improve lipid metabolism and reduce inflammation in animal models. However, further studies are needed to fully understand these effects and their potential clinical relevance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol for lab experiments is its selectivity for the GPR40 receptor, which minimizes off-target effects and improves the accuracy of the results. In addition, its low risk of hypoglycemia makes it a safer option for testing in animal models and human subjects. However, one limitation is the need for specialized equipment and expertise to synthesize and administer the drug.
Zukünftige Richtungen
There are several potential future directions for research on 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol and related compounds. One area of focus is the development of more potent and selective GPR40 agonists with improved pharmacokinetic properties. Another area is the investigation of the long-term safety and efficacy of this compound in humans, particularly in comparison to existing diabetes drugs. Finally, there is interest in exploring the potential use of GPR40 agonists for other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Synthesemethoden
The synthesis of 2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(1,4-oxazepan-4-ylcarbonyl)phenylboronic acid with 2-methyl-4-(trifluoromethyl)benzaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-[4-(1,4-oxazepan-4-ylcarbonyl)phenyl]-2-butanol has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. It has been shown to improve glucose control and stimulate insulin secretion in animal models and human subjects. In addition, this compound has been found to have a low risk of hypoglycemia, which is a common side effect of many existing diabetes drugs.
Eigenschaften
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,20)9-8-14-4-6-15(7-5-14)16(19)18-10-3-12-21-13-11-18/h4-7,20H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNAIYNGLORNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5324208.png)
![8-(1H-indazol-3-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5324216.png)
![5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate](/img/structure/B5324218.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5324226.png)

![5-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5324235.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methylpentanamide](/img/structure/B5324237.png)

![3-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5324257.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5324263.png)
![(1R*,2R*)-N-cyclopropyl-2-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5324271.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5324277.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5324283.png)
![2-[(4-methylbenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5324289.png)